molecular formula C24H20N6O B2907096 5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537000-74-1

5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2907096
M. Wt: 408.465
InChI Key: ZSARTSLMSPDOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unfortunately, I couldn’t find a specific description for “5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide”. However, it appears to be a complex organic compound that likely contains a triazolopyrimidine core1. This type of structure is common in many heterocyclic compounds2.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido3. However, the specific synthesis process for this compound is not available in the sources I found.



Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. It likely contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring1. However, the specific structure is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the sources I found. However, similar compounds often undergo various chemical reactions due to the presence of reactive functional groups3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found.


Future Directions

The future directions for research on this compound are not specified in the sources I found. However, given the wide range of biological activities exhibited by similar compounds2, it’s possible that this compound could be a subject of future research in drug development.


Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more comprehensive analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

5-methyl-N,2-diphenyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O/c1-16-20(23(31)27-18-12-6-3-7-13-18)21(19-14-8-9-15-25-19)30-24(26-16)28-22(29-30)17-10-4-2-5-11-17/h2-15,21H,1H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSARTSLMSPDOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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